N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a thiazole ring, a phenyl ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Coupling with Phenyl Ring: The thiazole ring is then coupled with a phenyl ring through a Suzuki coupling reaction, using palladium as a catalyst.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Amidation: Finally, the carboxamide group is introduced by reacting the pyridine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide
- N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide
- N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-3-carboxamide
Uniqueness
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)12-4-2-6-14(8-12)19-16(20)13-5-3-7-17-9-13/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVZVMDHVANJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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